![molecular formula C23H32O3 B1369258 3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/structure/B1369258.png)
3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester is a natural product found in Myrsine umbellata with data available.
Aplicaciones Científicas De Investigación
Analysis and Detection in Food and Cosmetics
Phthalate esters (PAEs), including compounds similar to the one , have been a focus of research due to their extensive use as plasticizers in food processing and packaging. The review by Haji Harunarashid, Lim, & Harunsani (2017) provides detailed insights into the background, metabolism, human exposure, sources in food, and toxicological aspects of PAEs. It highlights the advancements in sample preparation, ranging from liquid-liquid extraction to more recent solid-phase microextraction techniques, and analytical methods like gas and liquid chromatography for detecting PAEs in food matrices.
Similarly, methyl paraben, a compound structurally related to the one , is extensively used in cosmetics, and the review by J.B.N, ThiruvengadarajanV., & Gopinath (2014) delves into its importance, prevalence in cosmetic products, and various analytical methods for its determination and quantification.
Environmental Impact and Behavior
The presence and effects of parabens, chemically akin to the ester , in aquatic environments have been extensively reviewed. Haman, Dauchy, Rosin, & Munoz (2015) cover their occurrence, fate, and behavior, noting their widespread presence in surface water and sediments. The study raises concerns about the continuous introduction of such compounds into the environment and their biodegradability, suggesting a need for further research on their toxicity.
Biodegradability and Environmental Safety
The biodegradability and environmental impact of compounds structurally similar to 3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester have been a significant area of research. Thomas, Leahy, Smith, & Spence (2017) discuss fatty acid methyl esters (FAME) in soil and groundwater, emphasizing their biodegradability under both aerobic and anaerobic conditions. The review also sheds light on the natural attenuation processes, suggesting that they play a crucial role in controlling the fate and potential risks posed by biodiesel components like FAME in the environment.
Propiedades
Nombre del producto |
3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester |
|---|---|
Fórmula molecular |
C23H32O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
methyl 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoate |
InChI |
InChI=1S/C23H32O3/c1-16(2)8-7-9-18(5)11-13-20-15-21(23(25)26-6)14-19(22(20)24)12-10-17(3)4/h8,10-11,14-15,24H,7,9,12-13H2,1-6H3/b18-11+ |
Clave InChI |
ZDDYPNINFTUGHJ-WOJGMQOQSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=CC(=CC(=C1O)CC=C(C)C)C(=O)OC)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)OC)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)

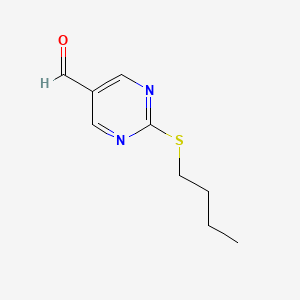
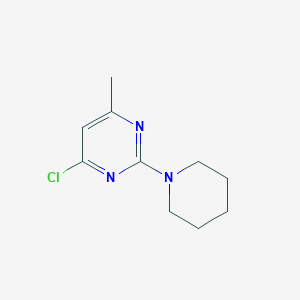
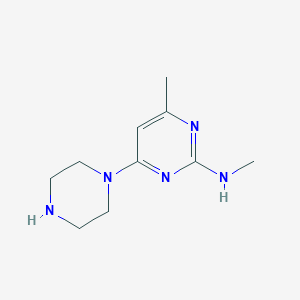
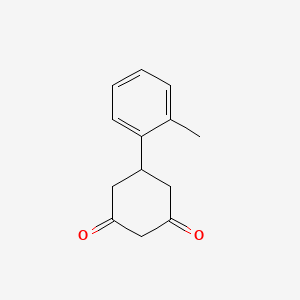
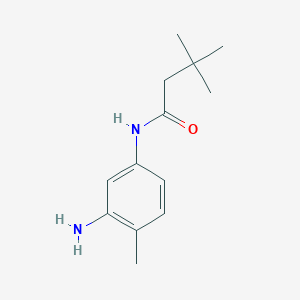

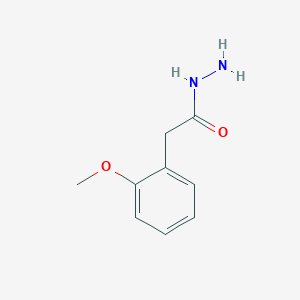
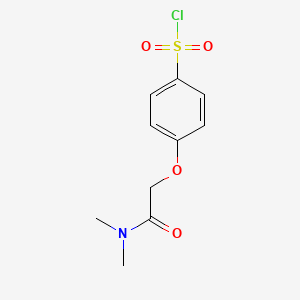
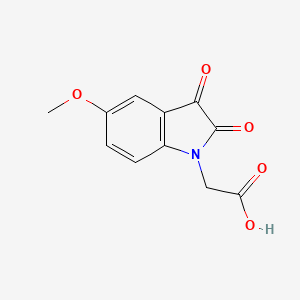
![3H-Imidazo[4,5-b]pyridine-2-methanamine](/img/structure/B1369207.png)